

Comparative Cross-Reactivity Analysis of Nethylpiperidine-4-carboxamide Derivatives

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Compound of Interest					
Compound Name:	N-ethylpiperidine-4-carboxamide				
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For Researchers, Scientists, and Drug Development Professionals

The **N-ethylpiperidine-4-carboxamide** scaffold is a key structural motif found in a variety of pharmacologically active compounds. Understanding the cross-reactivity of molecules containing this core structure is crucial for assessing their selectivity and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of **N-ethylpiperidine-4-carboxamide** derivatives against several key protein families, supported by available experimental data.

Cross-Reactivity Profile Overview

While a comprehensive cross-reactivity panel for the parent molecule, **N-ethylpiperidine-4-carboxamide**, is not readily available in the public domain, studies on its derivatives reveal interactions with distinct classes of proteins. The primary targets identified include Toll-like receptors (TLRs), muscarinic acetylcholine receptors (mAChRs), and other G-protein coupled receptors (GPCRs). The selectivity of these compounds is significantly influenced by the chemical substitutions at the piperidine and carboxamide nitrogens.

Toll-Like Receptor (TLR) Interactions

Derivatives of **N-ethylpiperidine-4-carboxamide** have been investigated as inhibitors of endosomal Toll-like receptors, particularly TLR7 and TLR8, which are implicated in autoimmune diseases.



Table 1: Inhibitory Activity of N-ethylpiperidine-4-carboxamide Derivatives against TLRs

Compound/ Derivative	Primary Target(s)	IC50 (nM)	Compariso n Compound	IC50 (nM)	Reference
ER-895204 (contains N- ethylpiperidin e-4- carboxamide moiety)	TLR7/8	Data not specified in public documents	Not Applicable	Not Applicable	[1]
Other quinoline derivatives with piperidine- carboxamide core	TLR7, TLR8	Potent inhibition reported	Not Applicable	Not Applicable	[2]

Key Observations:

- The **N-ethylpiperidine-4-carboxamide** moiety is a component of more complex molecules that exhibit inhibitory activity against TLR7 and TLR8.
- The broader chemical structure, particularly the linkage to a quinoline core, appears to be a key determinant of this activity.

Muscarinic Acetylcholine Receptor (mAChR) Modulation

A series of compounds incorporating the **N-ethylpiperidine-4-carboxamide** core have been identified as positive allosteric modulators (PAMs) of Gq-coupled muscarinic acetylcholine receptors (M1, M3, and M5). These receptors are important targets for treating cognitive disorders.



Table 2: Modulatory Activity of N-ethylpiperidine-4-carboxamide Derivatives on mAChRs

Compo und/Der ivative	Target(s)	Activity	EC50/Ki (nM)	Compar ison Compo und	Activity	EC50/Ki (nM)	Referen ce
Indane- substitute d N- ethylpipe ridine-4- carboxa mides	M1, M3 mAChRs	PAM	Varies with substituti on	Not Applicabl e	Not Applicabl e	Not Applicabl e	[3]
Benzyl- substitute d N- ethylpipe ridine-4- carboxa mides	M5 mAChR	PAM	Varies with substituti on	Not Applicabl e	Not Applicabl e	Not Applicabl e	[3]

Key Observations:

- Substitutions on the carboxamide nitrogen of the N-ethylpiperidine-4-carboxamide scaffold are critical for conferring activity and selectivity towards different muscarinic receptor subtypes.
- These derivatives act as PAMs, enhancing the effect of the endogenous ligand, acetylcholine.

Other GPCR and Enzyme Interactions

The piperidine-4-carboxamide core has also been identified in ligands targeting other GPCRs and enzymes, suggesting a broader potential for cross-reactivity depending on the specific substitutions.



Table 3: Activity of Piperidine-4-Carboxamide Derivatives on Other Targets

Compound/De rivative Class	Target(s)	Activity	Potency	Reference
Piperidine-4- carboxamide derivatives	Aminergic GPCRs	Multi-target ligand	Not specified	
Piperidine-4- carboxamide derivatives	T-type calcium channels	Inhibitor	Varies with substitution	
Piperidine-4- carboxamide derivatives	Steroid-5-alpha- reductase	Inhibitor	Varies with substitution	

Key Observations:

- The versatility of the piperidine-4-carboxamide scaffold allows for its incorporation into ligands for a range of targets.
- The specific substitution patterns are the primary drivers of target selectivity and potency.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess compound cross-reactivity.

Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity of a compound for a specific receptor. [4]

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

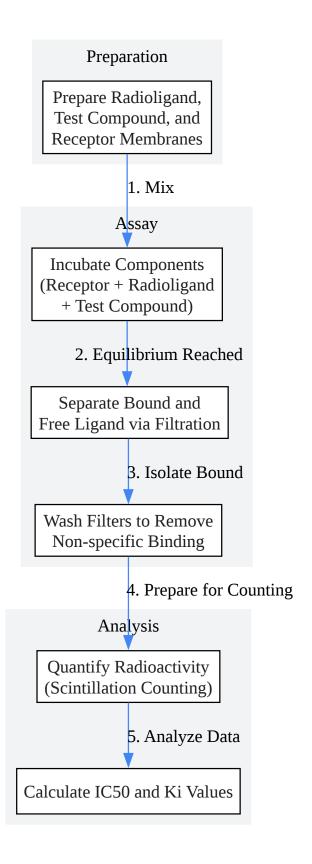


- Cell membranes or tissue homogenates expressing the target receptor.
- · Radioligand specific for the target receptor.
- Test compound (N-ethylpiperidine-4-carboxamide derivative).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[5]
- Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[5]





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Radioligand Binding Assay Workflow



Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[6]

Objective: To determine the concentration of a test compound that inhibits 50% of the enzyme's activity (IC50).

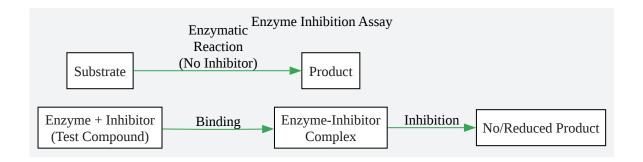
Materials:

- Purified enzyme.
- Enzyme substrate.
- Test compound.
- Assay buffer.
- Microplate reader or spectrophotometer.

Procedure:

- Reaction Setup: In a 96-well plate, add the enzyme, assay buffer, and varying concentrations
 of the test compound.
- Pre-incubation: Incubate the mixture for a short period to allow the test compound to bind to the enzyme.
- Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
- Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a microplate reader.
- Data Analysis: Plot the enzyme activity against the concentration of the test compound to determine the IC50 value.





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Enzyme Inhibition Principle

GPCR Functional Assay (e.g., Calcium Flux or cAMP Assay)

These cell-based assays measure the functional consequence of a compound binding to a GPCR.

Objective: To determine if a compound acts as an agonist, antagonist, or allosteric modulator of a GPCR by measuring downstream signaling events.

Materials:

- Cells expressing the target GPCR.
- Fluorescent dyes for calcium or cAMP detection.
- Test compound.
- Known agonist for the receptor.
- Cell culture medium and plates.
- Fluorescent plate reader.



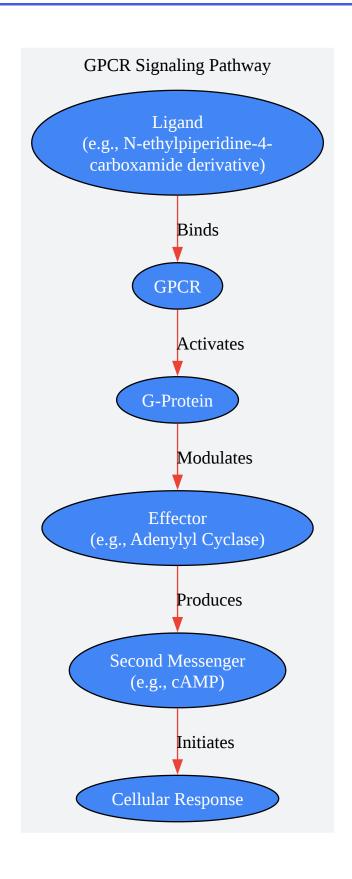




Procedure:

- Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
- Dye Loading: Load the cells with a fluorescent dye that is sensitive to changes in intracellular calcium or cAMP levels.
- Compound Addition: Add the test compound at various concentrations. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
- Signal Detection: Measure the change in fluorescence over time using a fluorescent plate reader.
- Data Analysis: Plot the response (e.g., change in fluorescence) against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).





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GPCR Signaling Cascade



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